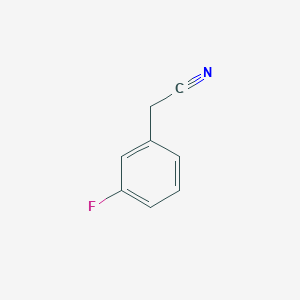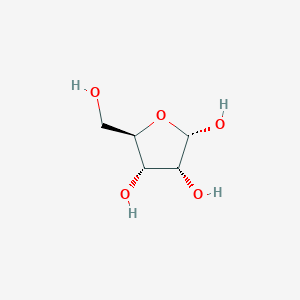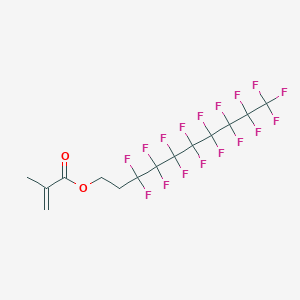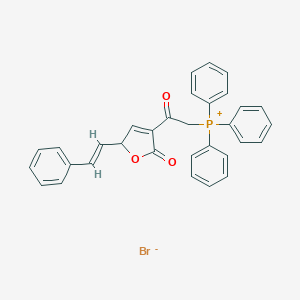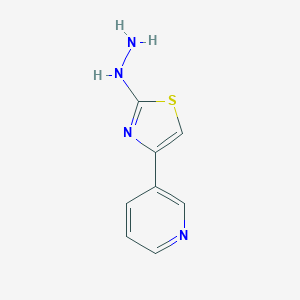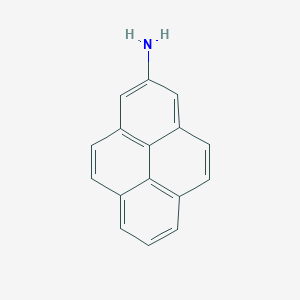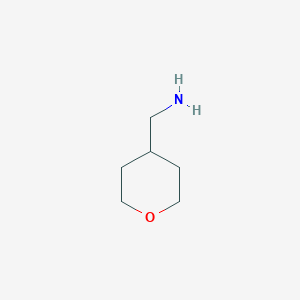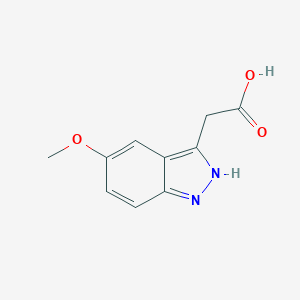
2-(5-Methoxy-1H-indazol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Methoxy-1H-indazol-3-YL)acetic acid” is a chemical compound with the molecular formula C10H10N2O3 . Its IUPAC name is (5-methoxy-1H-indazol-3-yl)acetic acid . The compound has a molecular weight of 206.2 .
Synthesis Analysis
The synthesis of indazole derivatives involves various methods. One such method involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . Another method involves the reaction of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with cesium carbonate and allyl bromide .
Molecular Structure Analysis
The molecular structure of “2-(5-Methoxy-1H-indazol-3-YL)acetic acid” can be represented by the InChI code: 1S/C10H10N2O3/c1-15-6-2-3-8-7(4-6)9(12-11-8)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) .
Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 206.20 .
Scientific Research Applications
Anti-Inflammatory Applications
The indazole nucleus, which is a core part of “2-(5-Methoxy-1H-indazol-3-YL)acetic acid”, has been studied for its anti-inflammatory properties. Indazole derivatives have shown potential in vivo for anti-inflammatory therapy in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These compounds can inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are crucial in the development of inflammatory conditions .
Antimicrobial Activity
Indazole compounds have been recognized for their antimicrobial efficacy. The structural diversity of indazole allows for the synthesis of derivatives that can act against a broad spectrum of microbial pathogens. This makes “2-(5-Methoxy-1H-indazol-3-YL)acetic acid” a promising candidate for the development of new antimicrobial agents .
Anticancer Potential
Research has indicated that indazole derivatives exhibit antineoplastic activity against various human cancer cell lines. The modification of the indazole moiety, as seen in “2-(5-Methoxy-1H-indazol-3-YL)acetic acid”, can lead to compounds with significant potential in cancer therapy. These compounds can interfere with cancer cell proliferation and may serve as leads for the development of novel anticancer drugs .
Hypoglycemic Effects
Indazole derivatives have been explored for their hypoglycemic effects, which could be beneficial in the treatment of diabetes. By affecting glucose metabolism, these compounds can help in regulating blood sugar levels. The specific structure of “2-(5-Methoxy-1H-indazol-3-YL)acetic acid” might contribute to its potential as a hypoglycemic agent .
Antiprotozoal Activity
The indazole nucleus has shown promise in the treatment of diseases caused by protozoan parasites. Derivatives of indazole have been tested for their efficacy against protozoal infections, suggesting that “2-(5-Methoxy-1H-indazol-3-YL)acetic acid” could be used in the development of antiprotozoal drugs .
Safety and Hazards
The safety information available indicates that the compound may be hazardous. The GHS pictogram suggests caution, and the precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which this compound is a part of, have a wide range of biological activities including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others .
Mode of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of cell cycle . Another indazol-3-ol derivative, 5-methoxy-1-[(quinoline-2-yl methoxy)benzyl]-1H-indazol-3-ol, strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Given the wide range of biological activities of indazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects among others .
properties
IUPAC Name |
2-(5-methoxy-2H-indazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-6-2-3-8-7(4-6)9(12-11-8)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYNZAFBDWYOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635932 |
Source


|
| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-1H-indazol-3-YL)acetic acid | |
CAS RN |
10226-37-6 |
Source


|
| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

